molecular formula C6H6N2O3S B13770358 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)

3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)

Katalognummer: B13770358
Molekulargewicht: 186.19 g/mol
InChI-Schlüssel: YSHDADHSNCFJPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) is a heterocyclic compound with the molecular formula C6H6N2O3S This compound is characterized by a fused ring system containing both thiazole and pyrazine moieties

Vorbereitungsmethoden

The synthesis of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of thiazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) can be compared with other similar compounds, such as:

The uniqueness of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) lies in its specific ring system and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H6N2O3S

Molekulargewicht

186.19 g/mol

IUPAC-Name

1,6,7,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3,5,8-trione

InChI

InChI=1S/C6H6N2O3S/c9-4-1-7-5(10)3-2-12-6(11)8(3)4/h3H,1-2H2,(H,7,10)

InChI-Schlüssel

YSHDADHSNCFJPS-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(=O)NCC(=O)N2C(=O)S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.